molecular formula C13H15NO3 B583204 7-Diethylamino-4-hydroxy-chromen-2-one CAS No. 64369-55-7

7-Diethylamino-4-hydroxy-chromen-2-one

Cat. No. B583204
CAS RN: 64369-55-7
M. Wt: 233.267
InChI Key: XTPBPGPAPLKZGO-UHFFFAOYSA-N
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Description

7-Diethylamino-4-hydroxy-chromen-2-one is a hydroxycoumarin . It has a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol . The compound is also known by several synonyms, including 7-(diethylamino)-4-hydroxy-2H-chromen-2-one and 4-HYDROXY-7-DIETHIAMINO-COUMARINE .


Synthesis Analysis

The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized by reacting diazonium salt of substituted amines and 7-(N, N-diethylamino)-4-hydroxy coumarin under basic conditions . They were found to be fluorescent despite the presence of the azo group .


Molecular Structure Analysis

The molecular structure of 7-Diethylamino-4-hydroxy-chromen-2-one includes a hydroxycoumarin backbone with a diethylamino group at the 7-position . The InChI string for the compound is InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 233.10519334 g/mol . The topological polar surface area of the compound is 49.8 Ų .

Scientific Research Applications

  • Scientific Field: Organic Chemistry & Biomedical Research

    • 7-Diethylamino-4-hydroxy-chromen-2-one is a type of coumarin derivative . Coumarin derivatives are of great interest in organic chemistry and biomedical research due to their significant biological importance .
    • They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV properties .
    • They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
    • Besides, they are attracting considerable attention due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
  • Scientific Field: Optical Applications

    • 7-Diethylamino-4-methylcoumarin, a similar compound, is potentially useful as a laser dye .
    • Compounds similar to 7-Diethylamino-4-hydroxy-chromen-2-one are good candidates for optical applications, such as OLEDs, organic solar cells, or fluorescence markers .
  • Scientific Field: Fluorescence

    • The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized . They were found to be fluorescent despite the presence of azo group . The azo group rotation was blocked by complexing with -BF2, so as to get a red shift in absorption . The azo molecules show charge transfer, whereas BF2-complexes do not . The dipole moment ratios between the ground and excited states calculated suggest highly polar excited state and an intra-molecular charge transfer at the excited state in the case of azo dyes . The NLO properties were calculated by solvatochromic method and computationally . Second order hyperpolarizability was found to be 46 to 1083 times more than urea .
  • Scientific Field: Textile Dyes

    • Coumarin derivatives are used in the applications such as textile dyes . They bring about a red shift in absorption and emission .
  • Scientific Field: Sensors

    • Coumarin derivatives are used in applications such as sensors . They bring about a red shift in absorption and emission .
  • Scientific Field: Biological Probes

    • Benzophenone based dyes have found applications as biological probes .
  • Scientific Field: Photoinitiators and Photosensitizers

    • Benzophenone based dyes have found applications in photoinitiators and photosensitizers .
  • Scientific Field: Thermal Stabilizers

    • Benzophenone based dyes are used as thermal stabilizers .
  • Scientific Field: UV Absorbers

    • These compounds can act as UV absorbers .
  • Scientific Field: Fluorescent Chemosensors

    • They are used as fluorescent chemosensors .
  • Scientific Field: Ratiometric Temperature Sensing

    • Terbium based metal organic framework may be doped with 7-Diethylamino-4-hydroxy-chromen-2-one for potential use in ratiometric temperature sensing .
  • Scientific Field: Light Emitting Diode (LED) Based Hydrogel

    • 7-Diethylamino-4-hydroxy-chromen-2-one can act as a fluorescent photo-initiator that can be used in the synthesis of the LED based hydrogel .

properties

IUPAC Name

7-(diethylamino)-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPBPGPAPLKZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715691
Record name 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Diethylamino-4-hydroxy-chromen-2-one

CAS RN

64369-55-7
Record name 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
G Palmisano, F Tibiletti, A Penoni, F Colombo… - Ultrasonics …, 2011 - Elsevier
3-(Aryl)methyl-4-hydroxycoumarins were produced in good to excellent yields by reaction between 4-hydroxycoumarin and (hetero)aromatic aldehydes in the presence of Hantzsch 1,4-…
Number of citations: 35 www.sciencedirect.com

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